![molecular formula C12H10O3 B13739651 [1,1'-Biphenyl]-2,3',6-triol CAS No. 27949-30-0](/img/structure/B13739651.png)
[1,1'-Biphenyl]-2,3',6-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1,1’-Biphenyl]-2,3’,6-triol is an organic compound that belongs to the biphenyl family It consists of two benzene rings connected at the 1,1’ positions, with hydroxyl groups attached at the 2, 3’, and 6 positions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-2,3’,6-triol typically involves the hydroxylation of biphenyl derivatives. One common method is the direct hydroxylation of biphenyl using oxidizing agents such as potassium permanganate or osmium tetroxide under controlled conditions. Another approach involves the use of palladium-catalyzed cross-coupling reactions to introduce hydroxyl groups at specific positions on the biphenyl scaffold .
Industrial Production Methods: Industrial production of [1,1’-Biphenyl]-2,3’,6-triol often employs scalable synthetic methodologies such as the Suzuki-Miyaura coupling reaction. This method involves the reaction of aryl halides with boronic acids in the presence of a palladium catalyst and a base. The reaction conditions are optimized to achieve high yields and purity of the desired product .
Types of Reactions:
Oxidation: [1,1’-Biphenyl]-2,3’,6-triol can undergo oxidation reactions to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of [1,1’-Biphenyl]-2,3’,6-triol can lead to the formation of partially or fully hydrogenated biphenyl derivatives. Catalytic hydrogenation using palladium on carbon is a typical method.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or alkaline medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).
Major Products Formed:
Oxidation: Quinones and other oxidized biphenyl derivatives.
Reduction: Hydrogenated biphenyl derivatives.
Substitution: Halogenated, nitrated, and sulfonated biphenyl derivatives.
科学的研究の応用
Chemistry: [1,1’-Biphenyl]-2,3’,6-triol is used as a building block in organic synthesis.
Biology: In biological research, [1,1’-Biphenyl]-2,3’,6-triol is studied for its potential antioxidant properties. It can scavenge free radicals and protect cells from oxidative stress, making it a candidate for therapeutic applications .
Medicine: The compound’s antioxidant properties also make it of interest in the development of drugs for diseases associated with oxidative stress, such as neurodegenerative disorders and cardiovascular diseases .
Industry: In the industrial sector, [1,1’-Biphenyl]-2,3’,6-triol is used in the production of polymers and resins. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of high-performance materials .
作用機序
The mechanism of action of [1,1’-Biphenyl]-2,3’,6-triol primarily involves its ability to donate hydrogen atoms and electrons, thereby neutralizing free radicals. This antioxidant activity is mediated through the formation of stable phenoxyl radicals. The compound can also interact with various molecular targets, including enzymes and receptors involved in oxidative stress pathways .
類似化合物との比較
Biphenyl: The parent compound, consisting of two benzene rings without hydroxyl groups.
[1,1’-Biphenyl]-2,2’,6,6’-tetraol: A similar compound with hydroxyl groups at the 2, 2’, 6, and 6’ positions.
[1,1’-Biphenyl]-3,3’,5,5’-tetraol: Another derivative with hydroxyl groups at the 3, 3’, 5, and 5’ positions.
Uniqueness: [1,1’-Biphenyl]-2,3’,6-triol is unique due to the specific positioning of its hydroxyl groups, which imparts distinct chemical and biological properties. The 2, 3’, and 6 positions allow for unique interactions with molecular targets and enable specific chemical transformations that are not possible with other biphenyl derivatives .
特性
CAS番号 |
27949-30-0 |
|---|---|
分子式 |
C12H10O3 |
分子量 |
202.21 g/mol |
IUPAC名 |
2-(3-hydroxyphenyl)benzene-1,3-diol |
InChI |
InChI=1S/C12H10O3/c13-9-4-1-3-8(7-9)12-10(14)5-2-6-11(12)15/h1-7,13-15H |
InChIキー |
MMJVFOMJAGADPT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)O)C2=C(C=CC=C2O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


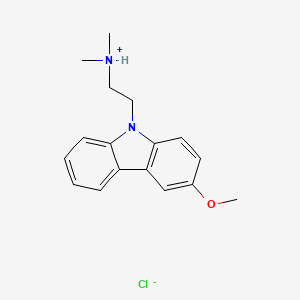


![Tris[2-(2-butoxyethoxy)ethyl] phosphate](/img/structure/B13739587.png)
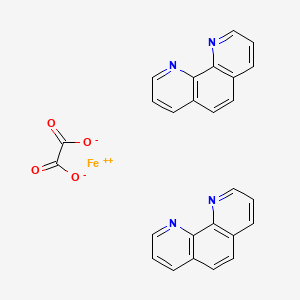
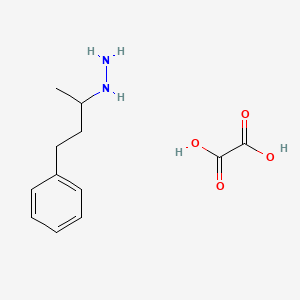

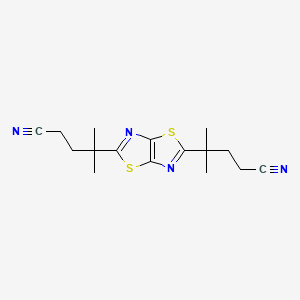

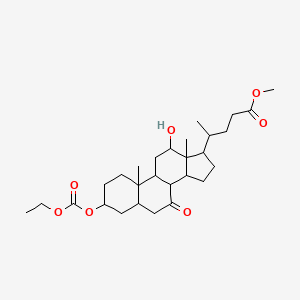
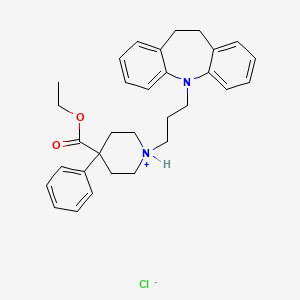
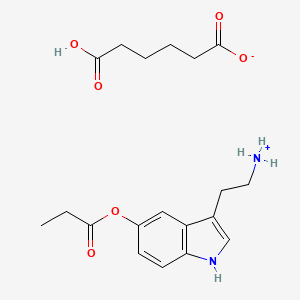
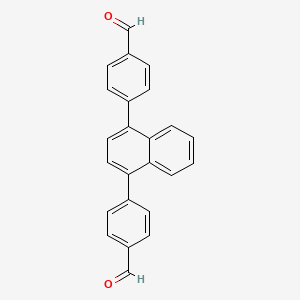
![dimethyl-[2-[2-methyl-1-(2-propan-2-ylphenyl)cyclohexyl]oxyethyl]azanium;chloride](/img/structure/B13739633.png)
